molecular formula C17H21N3O3S B2484028 2,3-dimethoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide CAS No. 1448137-65-2

2,3-dimethoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide

Cat. No.: B2484028
CAS No.: 1448137-65-2
M. Wt: 347.43
InChI Key: LGINZMCBTTYGMB-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Heterocyclic Compounds : Novel chemical structures, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibition and analgesic activity, highlighting their potential in medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Antimicrobial Properties : Synthesized benzophenone derivatives have shown potent antibacterial activities against various bacterial strains, indicating their potential as antibacterial agents (Vinaya et al., 2008).

Pharmacological Applications

  • Anticancer and Antitumor Activity : Studies have demonstrated that certain synthesized compounds, including those with benzodifuranyl and benzophenone moieties, exhibit cytotoxic activities against human tumor cell lines. This suggests their potential use in anticancer therapies (Al-Omran, Mohareb, & El-Khair, 2014).
  • Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Certain benzamide derivatives have been identified as potent and selective inhibitors of VEGFR-2 kinase activity, indicating their potential in cancer treatment, particularly in inhibiting tumor angiogenesis (Borzilleri et al., 2006).

Analytical and Biochemical Research

  • Fluorescence Tagging for Carboxylic Acids : Benzoxadiazole amine reagents have been synthesized for tagging carboxylic acids in high-performance liquid chromatography. These reagents facilitate the detection and analysis of carboxylic acids, aiding in various biochemical studies (Toyo’oka et al., 1991).

Potential Therapeutic Applications

  • Wound Healing : Derivatives of benzamide have been tested for in vivo wound-healing activity, showing significant wound healing effects. This suggests their potential use in developing treatments for wound management (Vinaya et al., 2009).

Future Directions

The future directions for research on this compound could include further investigation into its potential biological activities, such as anti-inflammatory effects . Additionally, research could be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

2,3-dimethoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-22-14-5-3-4-13(15(14)23-2)16(21)19-12-6-9-20(10-7-12)17-18-8-11-24-17/h3-5,8,11-12H,6-7,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGINZMCBTTYGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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